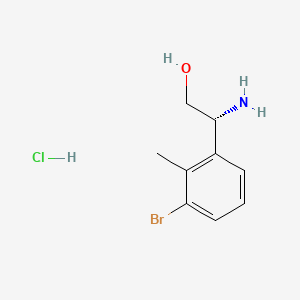
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride is a chiral organic compound that contains an amino group, a brominated aromatic ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, amination, and hydroxylation reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound may be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amino and hydroxyl groups make it a versatile scaffold for drug design.
Industry
In material science, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-2-phenylethan-1-olhydrochloride
- (2R)-2-amino-2-(3-chloro-2-methylphenyl)ethan-1-olhydrochloride
- (2R)-2-amino-2-(3-fluoro-2-methylphenyl)ethan-1-olhydrochloride
Uniqueness
The presence of the bromine atom in (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride imparts unique reactivity and properties compared to its chloro and fluoro analogs
Properties
Molecular Formula |
C9H13BrClNO |
|---|---|
Molecular Weight |
266.56 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
PJXITVXYAKXWKM-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@H](CO)N.Cl |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


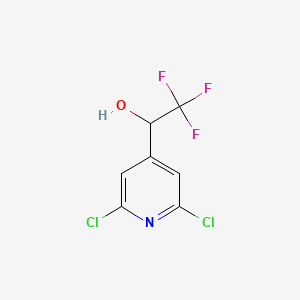
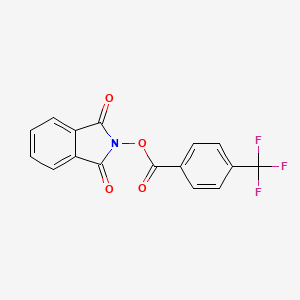
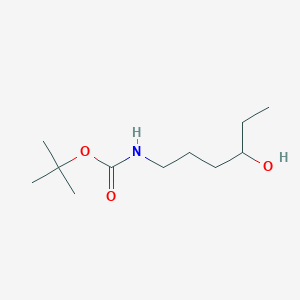
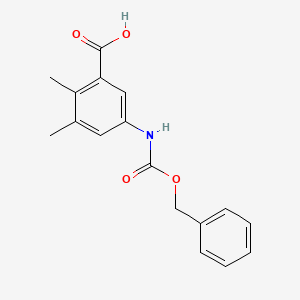
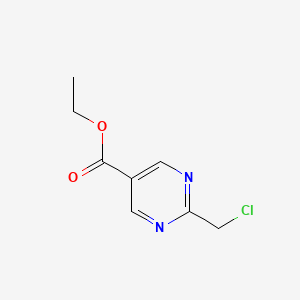
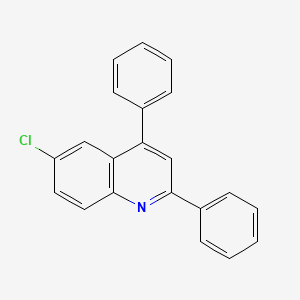

![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)
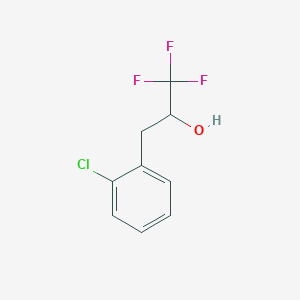
![(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13575973.png)

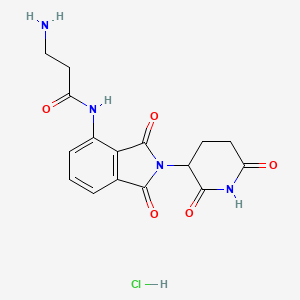
![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)

